![molecular formula C19H18N2O5S2 B2455820 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 876915-89-8](/img/structure/B2455820.png)
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Description
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as DMXB-A, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Properties
A notable application of compounds structurally related to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is in the synthesis and evaluation of anticancer agents. Derivatives have been designed and synthesized, showing moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer, indicating the potential for these compounds in cancer therapy (Ravinaik et al., 2021). Another study highlights the microwave-assisted synthesis of benzamide derivatives with promising anticancer activity, showcasing the relevance of the thiazole and benzamide components in developing effective anticancer agents (Tiwari et al., 2017).
Antimicrobial and Antifungal Activity
Compounds incorporating the thiazole moiety, similar to the structure , have been synthesized and evaluated for their antimicrobial activity. These derivatives have shown good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida albicans and Aspergillus niger, pointing towards their potential in treating various infections (Chawla, 2016).
Supramolecular Gelators
Research into N-(thiazol-2-yl)benzamide derivatives, closely related to the compound of interest, has explored their role as supramolecular gelators. These studies aim to understand how methyl functionality and multiple non-covalent interactions, such as S⋯O interactions, influence gelation behavior. This research provides insights into the design of new materials with potential applications in drug delivery and material science (Yadav & Ballabh, 2020).
Antiprotozoal and Antiviral Activities
The thiazole and benzamide components have been investigated for their potential in treating protozoal infections and viral diseases. For example, derivatives have been examined for their antimalarial activity and their ADMET properties, showing promise as antimalarial agents with potential applicability to other infectious diseases (Fahim & Ismael, 2021).
Cardiac Electrophysiological Activity
The structural analogs have also been explored for their cardiac electrophysiological activity, particularly as selective class III agents. This research indicates the potential for these compounds in treating arrhythmias, contributing to the development of new cardiovascular drugs (Morgan et al., 1990).
properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-12-8-9-13(16(10-12)26-2)15-11-27-19(20-15)21-18(22)14-6-4-5-7-17(14)28(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEQSLWYFINYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide |
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